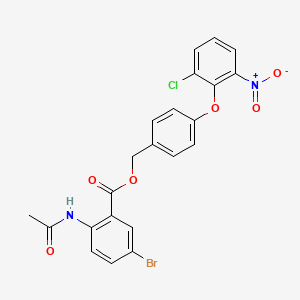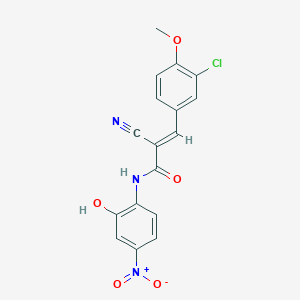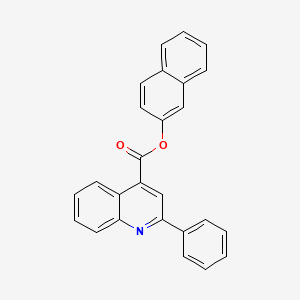
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, phenoxy, acetylamino, and bromobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Halogenation: Introduction of the chloro and bromo groups.
Esterification: Formation of the ester bond between the benzyl and benzoate groups.
Acetylation: Introduction of the acetylamino group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and catalysts for esterification and acetylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for specific substitutions.
Hydrolysis: Acidic or basic conditions to facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction may produce amino derivatives.
Scientific Research Applications
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Properties
Molecular Formula |
C22H16BrClN2O6 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-acetamido-5-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O6/c1-13(27)25-19-10-7-15(23)11-17(19)22(28)31-12-14-5-8-16(9-6-14)32-21-18(24)3-2-4-20(21)26(29)30/h2-11H,12H2,1H3,(H,25,27) |
InChI Key |
YKXIBQKLXLOASF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
methanone](/img/structure/B10879866.png)
